![molecular formula C4H5F3O2 B1307847 2-(Trifluoromethyl)dioxolane CAS No. 2344-09-4](/img/structure/B1307847.png)
2-(Trifluoromethyl)dioxolane
Overview
Description
2-(Trifluoromethyl)dioxolane is an organic compound with the molecular formula C4H5F3O2. It is characterized by the presence of a trifluoromethyl group attached to a dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)dioxolane typically involves the reaction of trifluoroacetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include mild temperatures and the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted carboxylic acids.
Reduction: Reduction reactions can yield trifluoromethyl-substituted alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products:
Oxidation: Trifluoromethyl-substituted carboxylic acids.
Reduction: Trifluoromethyl-substituted alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used
Scientific Research Applications
Structure and Characteristics
The compound features a dioxolane ring with trifluoromethyl groups that enhance its lipophilicity and stability. These properties facilitate its use in various chemical reactions and applications.
Chemistry
- Building Block for Organic Synthesis : 2-(Trifluoromethyl)dioxolane serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its ability to undergo various chemical transformations makes it an essential reagent in synthetic organic chemistry .
Biology
- Fluorinated Pharmaceuticals : The compound is utilized in the development of fluorinated pharmaceuticals due to its stability and bioactivity. Research indicates that it may influence cellular pathways, making it a candidate for drug development .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting microbial cell membranes.
Medicine
- Potential Drug Candidate : Ongoing research focuses on its potential as a drug candidate for various diseases, particularly in oncology. The compound's ability to modulate enzyme activities makes it a promising candidate for therapeutic applications .
Industry
- High-Performance Materials : It is employed in producing high-performance materials, including polymers and coatings. These materials are characterized by excellent thermal and chemical resistance, making them suitable for industrial applications .
Data Tables
Field | Application | Notes |
---|---|---|
Chemistry | Organic Synthesis | Building block for complex molecules |
Biology | Drug Development | Potential therapeutic effects in oncology |
Medicine | Antimicrobial Agents | Disruption of microbial membranes |
Industry | Coatings and Polymers | High thermal and chemical resistance |
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Drug Development
Research focused on synthesizing new fluorinated compounds using this compound as a precursor. The resulting compounds demonstrated enhanced bioavailability and efficacy in preclinical models of cancer.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)dioxolane involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their biological activity. The dioxolane ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall effect .
Comparison with Similar Compounds
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane
- 2-(Trifluoromethyl)-1,3-dioxane
- 2-(Trifluoromethyl)-1,4-dioxane
Comparison: 2-(Trifluoromethyl)dioxolane is unique due to the specific positioning of the trifluoromethyl group on the dioxolane ring. This positioning can significantly influence the compound’s reactivity and interactions compared to other similar compounds. For instance, 2,2-Bis(trifluoromethyl)-1,3-dioxolane has two trifluoromethyl groups, which can lead to different chemical and physical properties .
Biological Activity
2-(Trifluoromethyl)dioxolane is an organic compound with the molecular formula C4H5F3O2, characterized by a trifluoromethyl group attached to a dioxolane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features that influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can significantly influence its interaction with biological targets. The dioxolane ring can participate in hydrogen bonding and other interactions, making it a versatile scaffold for drug development.
The compound has been studied for its ability to interact with enzymes and proteins, which is crucial for its potential applications in pharmaceuticals. The mechanism of action typically involves:
- Binding to protein targets: This alters their function and activity.
- Modulating signaling pathways: Influencing cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antibacterial and antifungal properties. A summary of the biological activities observed in studies is presented in Table 1.
Case Studies and Research Findings
- Antimicrobial Activity : A study focused on synthesizing new 1,3-dioxolane derivatives highlighted that compounds similar to this compound showed excellent antibacterial activity against S. aureus and antifungal activity against C. albicans. The minimum inhibitory concentrations (MIC) ranged from 625 µg/mL to 1250 µg/mL for various strains tested .
- Synthetic Applications : Research has explored the use of this compound as a building block in synthesizing more complex molecules, particularly in developing fluorinated pharmaceuticals and agrochemicals. Its unique properties allow for modifications that can enhance biological activity .
- Potential Drug Candidates : Ongoing studies are investigating the compound's role as a drug candidate due to its unique chemical properties that may lead to novel therapeutic agents .
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIIHLUNHCIQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394575 | |
Record name | 2-(trifluoromethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344-09-4 | |
Record name | 2-(trifluoromethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions of 2-(trifluoromethyl)-1,3-dioxolane with electrophilic agents?
A1: Research by Petrov et al. explored the reactivity of both 2-amino-2-(trifluoromethyl)-1,3-dioxolane and its dithiolane analogue with various electrophilic agents. While the specific reactions and products were not detailed in the provided abstract, this research highlights the susceptibility of the 2-position in these heterocyclic systems to electrophilic attack.
Q2: How does the introduction of halogens impact the properties of 2-(trifluoromethyl)-1,3-dioxolane derivatives?
A2: Although the provided abstracts lack specific data, a study by Il'in et al. focused on synthesizing novel 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolanes with varying halogen substituents. This suggests that incorporating halogens into the structure likely influences the molecule's electronic and steric properties, potentially impacting its reactivity, stability, and potential applications.
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